1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(2,5-dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine is a member of piperazines.
Scientific Research Applications
N-dealkylation of Arylpiperazine Derivatives
This study discusses the metabolism and disposition of arylpiperazine derivatives, which are clinically applied mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Although the direct application of "1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine" is not mentioned, understanding its metabolic pathways could be crucial for assessing its therapeutic potential and safety profile (Caccia, 2007).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives, are known for strong binding to the minor groove of double-stranded B-DNA. This binding specificity has led to their widespread use as fluorescent DNA stains in cell biology, highlighting the importance of structural features in the design of diagnostic and research tools. This suggests potential research applications of structurally similar compounds in the study of DNA interactions and cellular biology (Issar & Kakkar, 2013).
Piperazine Derivatives for Therapeutic Use
A review of patents containing piperazine compounds with therapeutic uses demonstrates the broad potential of the piperazine scaffold in drug design. Piperazine derivatives exhibit a wide range of therapeutic activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. This review indicates the flexibility of the piperazine ring as a building block in the development of new therapeutics, suggesting potential research avenues for novel compounds including the one (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine and its Analogues
This review focuses on the anti-mycobacterial compounds where piperazine serves as a vital building block, particularly against Mycobacterium tuberculosis. The structural role of piperazine in these compounds contributes significantly to their potency against both drug-susceptible and drug-resistant strains of TB. The detailed discussion on the design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules could guide further research on the application of similar compounds in tuberculosis treatment (Girase et al., 2020).
Properties
Molecular Formula |
C26H34N6O4 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl]-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C26H34N6O4/c1-33-20-8-6-19(7-9-20)30-12-14-31(15-13-30)25(23-17-21(34-2)10-11-24(23)35-3)26-27-28-29-32(26)18-22-5-4-16-36-22/h6-11,17,22,25H,4-5,12-16,18H2,1-3H3 |
InChI Key |
LDWGDKIDKBYSIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=C(C=CC(=C3)OC)OC)C4=NN=NN4CC5CCCO5 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=C(C=CC(=C3)OC)OC)C4=NN=NN4CC5CCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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